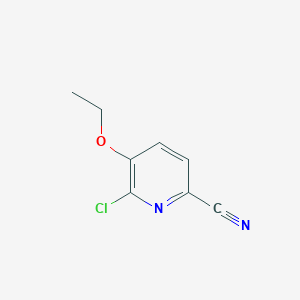

6-Chloro-5-ethoxy-pyridine-2-carbonitrile

Description

6-Chloro-5-ethoxy-pyridine-2-carbonitrile is a halogenated pyridine derivative featuring a chloro substituent at position 6, an ethoxy group at position 5, and a nitrile moiety at position 2. Such methods suggest that the ethoxy group in the target compound may be introduced via nucleophilic substitution of a chloro intermediate, a strategy observed in the synthesis of related pyridinecarbonitriles .

Pyridinecarbonitriles are critical intermediates in medicinal and agrochemical research due to their versatile reactivity. The chloro and nitrile groups act as electron-withdrawing substituents, directing further functionalization, while the ethoxy group introduces steric and electronic modulation .

Properties

Molecular Formula |

C8H7ClN2O |

|---|---|

Molecular Weight |

182.61 g/mol |

IUPAC Name |

6-chloro-5-ethoxypyridine-2-carbonitrile |

InChI |

InChI=1S/C8H7ClN2O/c1-2-12-7-4-3-6(5-10)11-8(7)9/h3-4H,2H2,1H3 |

InChI Key |

VMTFYOITGTUHTC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=C(C=C1)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-ethoxy-pyridine-2-carbonitrile typically involves the reaction of 6-chloropyridine-2-carbonitrile with ethyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate. The process involves heating the reactants under reflux conditions to facilitate the substitution of the hydrogen atom at the 5th position with an ethoxy group .

Industrial Production Methods

In industrial settings, the production of 6-Chloro-5-ethoxy-pyridine-2-carbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-ethoxy-pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 6th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The cyano group can be reduced to form primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of pyridine amines.

Scientific Research Applications

Pharmacological Applications

6-Chloro-5-ethoxy-pyridine-2-carbonitrile has been studied for its pharmacological properties, particularly as a selective antagonist for serotonin receptors.

- Serotonin Receptor Antagonism : Research indicates that this compound acts as a potent and selective antagonist for the serotonin 5-HT2C receptor. In animal models, it has been shown to enhance the conditioned place preference induced by low-dose amphetamine, suggesting its role in modulating dopaminergic activity through 5-HT2C-mediated mechanisms .

Case Study: Behavioral Pharmacology

A study demonstrated that the administration of 6-Chloro-5-ethoxy-pyridine-2-carbonitrile led to increased dopamine release in specific brain regions, indicating its potential use in treating disorders related to dopamine dysregulation, such as depression and schizophrenia .

Agricultural Applications

In addition to its pharmacological uses, 6-Chloro-5-ethoxy-pyridine-2-carbonitrile is being investigated for its herbicidal properties.

- Herbicidal Activity : The compound is part of a class of herbicides that target specific weed species without harming crop plants. Its effectiveness stems from its ability to inhibit specific biochemical pathways in plants .

Case Study: Herbicide Development

A patent describes novel herbicidal formulations that utilize 6-Chloro-5-ethoxy-pyridine-2-carbonitrile in combination with other active ingredients to enhance weed control efficacy while maintaining crop safety . Field trials indicate significant reductions in weed populations with minimal phytotoxicity observed in treated crops.

Mechanism of Action

The mechanism of action of 6-Chloro-5-ethoxy-pyridine-2-carbonitrile involves its interaction with specific molecular targets. The chloro and cyano groups are key functional groups that participate in binding interactions with enzymes or receptors. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent positions, functional groups, and synthesis strategies for 6-chloro-5-ethoxy-pyridine-2-carbonitrile and its analogues:

| Compound Name | Substituents (Position) | Key Functional Groups | Synthesis Highlights | References |

|---|---|---|---|---|

| 6-Chloro-5-ethoxy-pyridine-2-carbonitrile | Cl (6), OEt (5), CN (2) | Nitrile, ethoxy, chloro | Likely POCl₃-mediated chlorination | [1, 4] |

| 6-Chloro-3-pyridinecarbonitrile | Cl (6), CN (3) | Nitrile, chloro | Not specified | [7] |

| 5-Chloro-6-isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Cl (5), isopropyl (6), CN (3), oxo (2) | Oxo, nitrile, chloro, alkyl | Not detailed | [8] |

| 6-Chloro-5-methoxy-3-pyridinecarbonitrile | Cl (6), OMe (5), CN (3) | Methoxy, nitrile, chloro | Halogenation and alkoxylation | [11] |

| 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | Cl (4), methyl (6), CN (3), oxo (2) | Oxo, nitrile, chloro | POCl₃/PCl₅ chlorination | [4] |

Key Observations :

- Substituent Position : The target compound’s ethoxy group at position 5 and nitrile at position 2 distinguish it from analogues like 6-chloro-3-pyridinecarbonitrile (nitrile at position 3) and 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (oxo at position 2) .

- Electronic Effects : The ethoxy group (electron-donating) may reduce ring reactivity compared to electron-withdrawing substituents like oxo or additional chloro groups. For example, 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile undergoes amination at position 4 due to the oxo group’s activation , whereas the ethoxy group in the target compound may direct substitutions to alternate positions.

- Steric Effects : Bulky substituents like isopropyl (in 5-chloro-6-isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) or cyclopropyl could hinder reactions at adjacent positions, unlike the smaller ethoxy group.

Reactivity and Functionalization

- In contrast, 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile undergoes amination at position 4 due to conjugation with the oxo group .

- Nitrile Utility : The nitrile group in position 2 (target) offers opportunities for hydrolysis to carboxylic acids or reduction to amines, whereas nitriles in position 3 (e.g., 6-chloro-3-pyridinecarbonitrile ) may exhibit distinct reactivity patterns.

- Ethoxy vs.

Biological Activity

6-Chloro-5-ethoxy-pyridine-2-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of 6-Chloro-5-ethoxy-pyridine-2-carbonitrile typically involves the reaction of 2-chloro-5-ethoxypyridine with appropriate carbonitrile reagents under controlled conditions. The process can be optimized to yield high purity and yield, as shown in various studies. For example, the reaction conditions can include specific solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium methoxide to enhance the reaction efficiency.

Antimicrobial Activity

One of the prominent biological activities of 6-Chloro-5-ethoxy-pyridine-2-carbonitrile is its antimicrobial properties. Studies have demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

In vitro assays have shown that this compound can inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Recent research has also explored the anticancer potential of 6-Chloro-5-ethoxy-pyridine-2-carbonitrile. In cell line studies, it has been reported to induce cytotoxicity in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 20.5 |

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, particularly at the G1/S phase transition .

The biological activity of 6-Chloro-5-ethoxy-pyridine-2-carbonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) enzymes.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to increased apoptosis.

- Cell Cycle Arrest : By interfering with cell cycle regulators, it prevents cancer cells from proliferating.

Case Studies

Several case studies have highlighted the effectiveness of 6-Chloro-5-ethoxy-pyridine-2-carbonitrile in preclinical models:

- Study on Antimicrobial Efficacy : A study evaluated its efficacy against multi-drug resistant strains of Staphylococcus aureus, showing a reduction in bacterial load by over 90% compared to controls.

- Anticancer Research : In a xenograft model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size and weight after four weeks of administration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-5-ethoxy-pyridine-2-carbonitrile, and how do reaction conditions influence yield?

- Methodology : Chlorination using phosphoryl chloride (POCl₃) under reflux is a common approach for introducing chloro substituents in pyridine derivatives. For example, 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile was synthesized via POCl₃-mediated chlorination at 80–90°C . Ethoxy group introduction may involve nucleophilic substitution of a chloro intermediate with sodium ethoxide. Reaction monitoring via TLC/HPLC and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for isolating the target compound.

Q. How can structural elucidation be performed to confirm the identity of 6-chloro-5-ethoxy-pyridine-2-carbonitrile?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify ethoxy (-OCH₂CH₃) protons (δ ~1.3–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂) and pyridine ring carbons (δ ~110–160 ppm) .

- IR Spectroscopy : Confirm nitrile (C≡N) stretching (~2200–2260 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What solvent systems are effective for recrystallizing 6-chloro-5-ethoxy-pyridine-2-carbonitrile?

- Methodology : Ethanol or ethanol/water mixtures are widely used for pyridine carbonitrile derivatives due to moderate polarity. For example, similar compounds (e.g., pyrimidine carbonitriles) were crystallized from ethanol with >95% purity . Solubility tests in DMSO, acetonitrile, or dichloromethane can guide solvent selection.

Advanced Research Questions

Q. How does the ethoxy substituent influence the electronic properties and reactivity of the pyridine ring in 6-chloro-5-ethoxy-pyridine-2-carbonitrile?

- Methodology :

- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, HOMO-LUMO gaps, and charge transfer effects .

- Experimental Probes : Compare reaction rates with analogs (e.g., 6-chloro-5-methyl derivatives) in nucleophilic substitution or cross-coupling reactions. The ethoxy group’s electron-donating nature may enhance ring electrophilicity at specific positions .

Q. What strategies mitigate regioselectivity challenges during functionalization of 6-chloro-5-ethoxy-pyridine-2-carbonitrile?

- Methodology :

- Directed Metalation : Use directing groups (e.g., nitrile) with strong bases (LDA or LTMP) to control functionalization at C-3 or C-4 positions .

- Cross-Coupling : Suzuki-Miyaura coupling with Pd catalysts can target the chloro substituent while preserving the ethoxy group .

Q. How can contradictory data in reaction yields or byproduct formation be resolved during synthesis?

- Methodology :

- In Situ Monitoring : Use HPLC or LC-MS to track intermediates and optimize reaction time/temperature. For example, prolonged heating with POCl₃ may hydrolyze nitrile groups, requiring strict anhydrous conditions .

- Byproduct Analysis : Isolate side products (e.g., via preparative TLC) and characterize them via NMR/X-ray crystallography to identify competing pathways .

Q. What are the stability profiles of 6-chloro-5-ethoxy-pyridine-2-carbonitrile under acidic, basic, or oxidative conditions?

- Methodology :

- Stress Testing : Expose the compound to HCl/NaOH (0.1–1 M) or H₂O₂ at 25–60°C. Monitor degradation via UV-Vis or NMR. Nitriles are generally stable but may hydrolyze to amides/carboxylic acids under extreme pH .

- Thermal Analysis : TGA/DSC can assess decomposition temperatures and hygroscopicity .

Q. How can computational modeling predict intermolecular interactions of 6-chloro-5-ethoxy-pyridine-2-carbonitrile in crystal packing or ligand-protein binding?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases) based on nitrile and chloro groups’ electrostatic contributions .

- Crystal Structure Prediction : Software like Mercury can model hydrogen bonding (N-H⋯O/N) and π-π stacking using data from analogous compounds .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.